molecular formula C21H16ClN3OS B2971602 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 897457-90-8

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B2971602
CAS No.: 897457-90-8
M. Wt: 393.89
InChI Key: UQUMSDDQCDHHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C21H16ClN3OS and its molecular weight is 393.89. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated the synthesis and testing of compounds related to thiazole and imidazole derivatives for antimicrobial and antifungal activities. For instance, a study on the synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol, including sertaconazole, highlights the antimycotic potential of such compounds (Raga et al., 1992). Another example includes the synthesis and fungicidal activity of new thiazole derivatives prepared from 2-bromo-1-(3,4-dimethylphenyl)ethanone, indicating the potential of thiazole derivatives in combating fungal infections (Bashandy et al., 2008).

Anticancer Potential

Studies on imidazo[2,1-b][1,3]thiazoles have shown promise in anticancer research. A novel method for assembling imidazo[2,1-b][1,3]thiazole systems demonstrated moderate ability to suppress the growth of kidney cancer cells, with lesser effects on prostate, colon cancer, and leukemia cell lines (Potikha & Brovarets, 2020).

Antiviral Properties

The antiviral activity of imidazo[1,2-b][1,3,4]thiadiazole carbohydrate derivatives has been explored, with specific derivatives showing activity against Junín virus, the causative agent of Argentine hemorrhagic fever. The p-chlorophenyl derivatives, in particular, exhibited antiviral activity in micromolar concentration ranges (Fascio et al., 2019).

Antibacterial Studies

Research on the synthesis and antibacterial study of new Schiff's bases of 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone has provided insights into the antibacterial efficacy of synthesized products against gram-positive and gram-negative bacteria (Patel et al., 2011).

Synthesis Methodologies

Innovative synthesis methods for related compounds, such as the one-pot, four-component synthesis of novel imidazo[2,1-b]thiazol-5-amine derivatives, have shown moderate to good yields and tolerance toward a range of aromatic aldehydes (Mahdavi et al., 2012). This indicates the versatility and potential for developing diverse derivatives with various applications.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c22-16-7-5-14(6-8-16)18-12-25-17(13-27-21(25)23-18)11-20(26)24-10-9-15-3-1-2-4-19(15)24/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUMSDDQCDHHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.